![molecular formula C16H20FN3O2 B15363870 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a piperidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione typically involves multiple steps, starting with the preparation of the core piperidinedione structure. One common approach is the reaction of 3-fluoro-4-(4-piperidinyl)aniline with a suitable dicarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been explored for its potential as a ligand for various receptors and enzymes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to bind to specific targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(4-piperidinyl)aniline: : A related compound with a similar structure but lacking the piperidinedione moiety.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: : Another fluorinated compound with a piperidine ring, used in the synthesis of antipsychotics and other drugs.
Uniqueness
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as a ligand and its potential in drug discovery make it distinct from other similar compounds.
Properties
Molecular Formula |
C16H20FN3O2 |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
3-(3-fluoro-4-piperidin-4-ylanilino)piperidine-2,6-dione |
InChI |
InChI=1S/C16H20FN3O2/c17-13-9-11(19-14-3-4-15(21)20-16(14)22)1-2-12(13)10-5-7-18-8-6-10/h1-2,9-10,14,18-19H,3-8H2,(H,20,21,22) |
InChI Key |
NUBLSABJYRPFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=C(C=C2)C3CCNCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


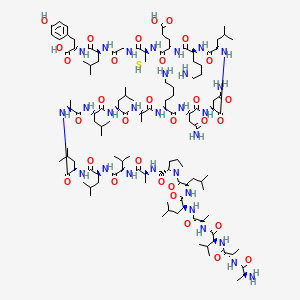
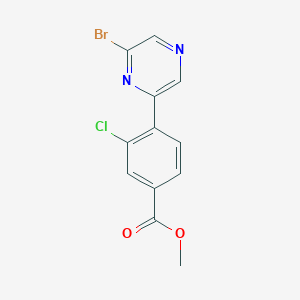

![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
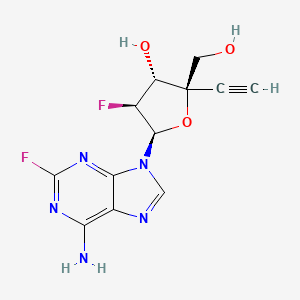
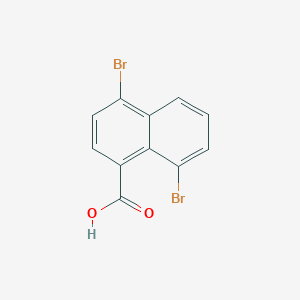
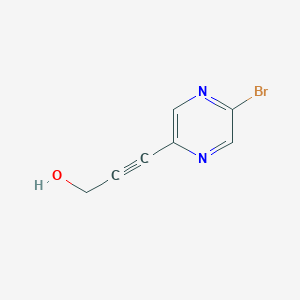
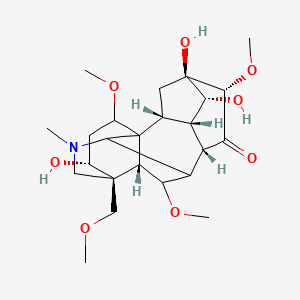
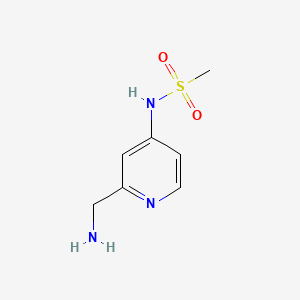


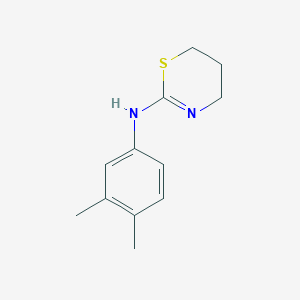
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
